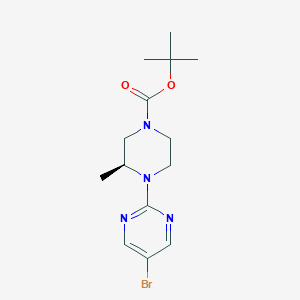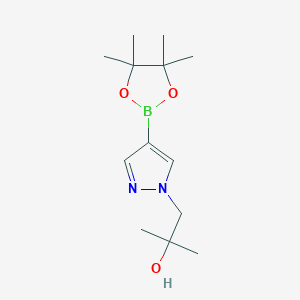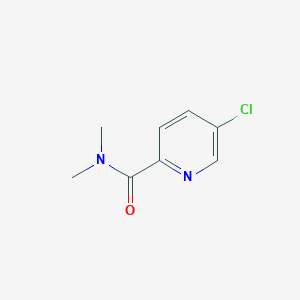![molecular formula C10H15Cl2NS B1396787 ([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride CAS No. 1332531-63-1](/img/structure/B1396787.png)
([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- A study on the synthesis and biological evaluation of various compounds, including derivatives similar to ([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride, demonstrated antimicrobial and cytotoxic activities. These compounds, synthesized through complex chemical reactions, showed promising antibacterial activity and cytotoxicity in vitro (Noolvi et al., 2014).
Pharmacological Effects
- Another study investigated the pharmacological effects of thiencynonate hydrochloride, a compound structurally related to ([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride. The research focused on its potential as a muscarinic receptor antagonist, with implications for therapeutic applications (Liu et al., 2006).
Antimicrobial and Anticoccidial Activity
- A study on the antimicrobial and anticoccidial activity of various compounds, including 5-amino derivatives similar to ([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride, demonstrated significant activity. These derivatives were found to be active as coccidiostats when administered to chickens, highlighting their potential in veterinary applications (Georgiadis, 1976).
Renewable Polyamides Synthesis
- A study explored the synthesis of new fatty acid-derived amine functional monomers, relevant to ([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride. These monomers were used to produce renewable polyamides with good properties, indicating potential applications in sustainable material science (Türünç et al., 2012).
Cytotoxic Agents in Cancer Research
- Research on bis-(3-aryl-3-oxo-propyl)-methylamine hydrochlorides, which are chemically related to ([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride, demonstrated significant cytotoxicity against human leukemic T cells. These compounds were evaluated for their potential as anticancer agents, showing promising results in reducing glutathione levels in cancer cells (Gul et al., 2005).
Eigenschaften
IUPAC Name |
[1-(5-chlorothiophen-2-yl)cyclopentyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS.ClH/c11-9-4-3-8(13-9)10(7-12)5-1-2-6-10;/h3-4H,1-2,5-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLXWRGPCDNMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=C(S2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1396704.png)


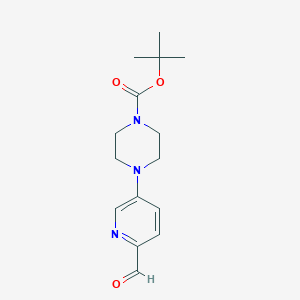
![4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine](/img/structure/B1396713.png)
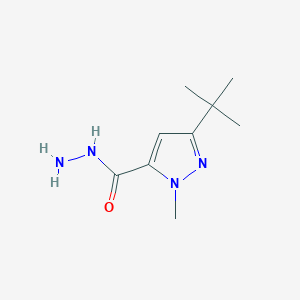
![4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine](/img/structure/B1396715.png)

![2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B1396717.png)
![Spiro[3.5]nonan-2-one](/img/structure/B1396718.png)
